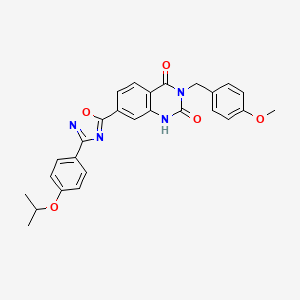

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Beschreibung

This compound belongs to the quinazoline-2,4-dione family, characterized by a bicyclic core fused with a 1,2,4-oxadiazole ring and substituted aromatic groups. Key structural features include:

- Quinazoline-2,4-dione core: Provides a planar, heterocyclic scaffold conducive to intermolecular interactions (e.g., hydrogen bonding, π-stacking).

- 1,2,4-Oxadiazol-5-yl group at position 7: A heterocyclic moiety known for metabolic stability and hydrogen-bonding capacity. This group is substituted with a 4-isopropoxyphenyl ring, introducing steric bulk and lipophilicity.

- 4-Methoxybenzyl group at position 3: A para-substituted benzyl group contributing electron-donating effects and moderate polarity.

The structural modifications in this compound aim to optimize target binding, solubility, and pharmacokinetic properties.

Eigenschaften

Molekularformel |

C27H24N4O5 |

|---|---|

Molekulargewicht |

484.5 g/mol |

IUPAC-Name |

3-[(4-methoxyphenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O5/c1-16(2)35-21-11-6-18(7-12-21)24-29-25(36-30-24)19-8-13-22-23(14-19)28-27(33)31(26(22)32)15-17-4-9-20(34-3)10-5-17/h4-14,16H,15H2,1-3H3,(H,28,33) |

InChI-Schlüssel |

KVZZMKUZSYAKLV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting from Isatoic Anhydride

The quinazoline-2,4-dione scaffold is commonly synthesized from isatoic anhydride , a derivative of anthranilic acid. In microwave-assisted reactions, isatoic anhydride reacts with primary amines (e.g., 4-methoxybenzylamine) under basic conditions to form 3-substituted quinazoline-2,4-diones. For example:

-

Reaction Conditions : Isatoic anhydride (1.0 mmol), 4-methoxybenzylamine (1.2 mmol), DIPEA (1.2 mmol), and ethyl chloroformate (1.2 mmol) in a microwave reactor at 220°C for 20 minutes.

-

Yield : 65–85% after recrystallization.

This method avoids toxic reagents like phosgene and leverages microwave irradiation to enhance reaction efficiency.

Functionalization at Position 7

To introduce reactive groups at position 7 (critical for oxadiazole coupling), 5-nitroanthranilic acid is often used as a precursor. Reduction of the nitro group (e.g., using Fe/HCl) yields 7-aminoquinazoline-2,4-dione, which is further modified to a nitrile or carboxylic acid.

Synthesis of the 1,2,4-Oxadiazole Moiety

Cyclization of Amidoximes

The oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives:

-

Amidoxime Formation : React 4-isopropoxybenzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (80°C, 6 hours).

-

Cyclization : Treat the amidoxime with 7-carboxyquinazoline-2,4-dione using EDCl/HOBt in DCM (room temperature, 24 hours).

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Amidoxime Formation | EtOH/H₂O, 80°C, 6h | 85 |

| Cyclization | EDCl/HOBt, DCM, 24h | 78 |

Coupling of Oxadiazole to Quinazoline Core

Nucleophilic Aromatic Substitution

A halogenated quinazoline (e.g., 7-chloroquinazoline-2,4-dione) reacts with a pre-formed oxadiazole nucleophile (e.g., sodium 5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-olate):

-

Conditions : DMF, 120°C, 8 hours, K₂CO₃.

-

Yield : 60–75%.

Suzuki-Miyaura Coupling (Alternative Route)

For advanced functionalization, a boronic ester-functionalized oxadiazole couples with 7-bromoquinazoline-2,4-dione:

-

Catalyst : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 90°C, 12 hours.

-

Yield : 50–65%.

Optimization and Characterization

Reaction Condition Optimization

Spectroscopic Characterization

-

¹H NMR : Key signals include δ 7.8–8.2 ppm (quinazoline aromatic protons), δ 4.6 ppm (–OCH(CH₃)₂), and δ 3.8 ppm (–OCH₃).

-

LC-MS : Molecular ion peak at m/z 498.5 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Microwave-assisted alkylation | Rapid, high purity | Requires specialized equipment | 85 |

| Hydrazinolysis cyclization | Mild conditions, scalable | Multi-step, moderate yield | 78 |

| Suzuki coupling | Versatile for diverse substituents | Costly catalysts | 65 |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Isopropoxygruppen.

Reduktion: Reduktionsreaktionen können am Oxadiazolring auftreten und zur Bildung verschiedener Derivate führen.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen an den Chinazolin- und Phenylringen stattfinden.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte

Oxidationsprodukte: Bildung von Chinazolin-Derivaten mit oxidierten Seitenketten.

Reduktionsprodukte: Reduzierte Oxadiazol-Derivate.

Substitutionsprodukte: Verschiedene substituierte Chinazolin- und Phenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative properties , making them promising candidates for cancer treatment. The presence of the oxadiazole ring in this compound suggests potential multitargeted inhibition properties. These properties can be beneficial for targeting multiple pathways involved in tumor growth and proliferation .

Case Study: Interaction Studies

Interaction studies have shown that this compound can modulate various cellular pathways involved in tumor growth. For example, studies on similar quinazoline derivatives have demonstrated their ability to inhibit specific enzymes and receptors associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on quinazoline-2,4(1H,3H)-dione derivatives found that certain compounds exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacterial strains. For instance, compounds derived from similar structures showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

Comparison of Antibacterial Activity

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Compound 13 | 11 | 80 |

| Compound 15 | 12 | 75 |

| Standard (Ampicillin) | 10 | - |

These findings suggest that the structural modifications in the oxadiazole and quinazoline frameworks can significantly influence antibacterial efficacy.

Synthesis of Novel Derivatives

The synthesis of 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple synthetic steps that allow for the modification of substituents on the core structure. This flexibility enables the development of various derivatives with enhanced biological activities .

Synthetic Methods Overview

Several synthetic approaches have been documented for producing quinazoline derivatives:

- Condensation Reactions : These reactions often involve the reaction of isocyanides with aldehydes or ketones.

- Cyclization Techniques : Cyclization methods that incorporate oxadiazole rings into quinazoline frameworks have been particularly effective.

Wirkmechanismus

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Analogues Identified

The closest structural analogue is 7-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-Dione (CAS 1358768-97-4, ). Differences lie in:

Oxadiazole substituent : 4-Chlorophenyl (CAS 1358768-97-4) vs. 4-Isopropoxyphenyl (target compound).

Benzyl group substitution : 2-Methoxy (CAS 1358768-97-4) vs. 4-Methoxy (target compound).

Structural and Physicochemical Comparison

*Estimated based on replacement of Cl with isopropoxy group.

Implications of Structural Differences:

- Electronic Effects : Chloro (electron-withdrawing) vs. isopropoxy (electron-donating) alters electron density on the oxadiazole ring, affecting dipole interactions and binding to targets.

- Steric Effects : The bulky isopropoxy group may hinder access to hydrophobic binding pockets, whereas chloro’s compact size allows tighter packing.

Stability and Metabolic Profile

- Oxadiazole Stability : The electron-withdrawing chloro group in CAS 1358768-97-4 may enhance oxadiazole ring stability against hydrolysis compared to isopropoxy.

- Metabolism : Isopropoxy’s bulk may slow oxidative metabolism (e.g., CYP450 enzymes), whereas chloro is metabolically inert but could undergo glutathione conjugation.

Biologische Aktivität

The compound 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of the quinazoline family, characterized by its unique structural features that include an oxadiazole ring and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 472.5 g/mol. The structural components include:

- Quinazoline core : Implicated in various biological activities.

- Oxadiazole ring : Known for its role in enhancing biological activity through multitarget inhibition.

- Aromatic substituents : These can influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds often exhibit significant antiproliferative effects against various cancer cell lines. The presence of the oxadiazole moiety in this compound suggests potential multitargeted inhibition properties, which could be beneficial in cancer treatment.

In vitro studies have demonstrated that similar quinazoline derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds derived from quinazoline have shown activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies employing the Agar well diffusion method have shown that several quinazoline derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacterial strains. Notably:

- Compound 13 exhibited broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm .

- Compound 15 showed moderate activities against similar strains with MIC values ranging from 70 to 80 mg/mL .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring enhances the ability of the quinazoline core to engage with these targets, potentially leading to:

- Inhibition of DNA topoisomerase IV and bacterial gyrase, crucial for bacterial DNA replication .

- Modulation of signaling pathways related to cell survival and proliferation in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione , a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-methoxybenzyl)-7-(3-(4-methylthio)phenyl)-1,2,4-oxadiazol-5-ylquinazoline-2,4(1H,3H)-dione | Quinazoline core with oxadiazole and methylthio group | Antiproliferative |

| 1-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline | Quinazoline core with fluorophenyl substituent | Anticancer activity |

| 3-substituted quinazoline derivatives | Various substitutions on quinazoline core | Dual kinase inhibitors |

This table illustrates that while these compounds share a common framework, variations in substituents can significantly alter their biological activities.

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives:

- Study on MCF-7 Cells : A compound structurally related to our target displayed an IC50 value of 0.096 μM against EGFR inhibition in MCF-7 cells . Such potency suggests that modifications to the quinazoline structure can enhance anticancer efficacy.

- Antimicrobial Assessment : In a study evaluating various derivatives against Candida albicans, certain analogs demonstrated inhibition zones comparable to standard antibiotics like ampicillin . This indicates potential for further development as antifungal agents.

Q & A

Q. What synthetic methodologies are established for preparing 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Condensation : Reacting a substituted quinazoline-dione precursor with an oxadiazole-forming reagent (e.g., hydroxylamine or nitrile oxide) under reflux conditions.

Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the oxadiazole ring.

Functionalization : Introducing the 4-isopropoxyphenyl and 4-methoxybenzyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups).

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing oxadiazole C=N signals at δ 160-170 ppm and quinazoline carbonyls at δ 165-175 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C-O-C in isopropoxy groups at ~1250 cm⁻¹).

Cross-referencing with analogous compounds (e.g., quinazoline-oxadiazole hybrids) ensures accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl rings) influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace 4-isopropoxyphenyl with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Test activity in enzyme inhibition assays (e.g., kinase or protease targets).

- Data Example : In analogous quinazoline-oxadiazole hybrids, 4-methoxybenzyl groups enhance solubility, while bulky substituents (e.g., isopropoxy) improve target selectivity by steric hindrance .

- Contradiction Resolution : Conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay-specific conditions (e.g., cell line variability, incubation time). Validate via dose-response curves and orthogonal assays .

Q. What experimental strategies address low yield in the final cyclization step of the synthesis?

- Methodological Answer :

- Optimization Parameters :

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency.

Temperature Control : Gradual heating (80–120°C) minimizes side reactions.

Solvent Selection : High-polarity solvents (e.g., DMF) improve intermediate solubility.

- Yield Improvement : Pilot studies on similar oxadiazole syntheses report 20–30% yield increases via microwave-assisted cyclization (30 min, 150°C) .

Q. How can researchers design in vitro assays to evaluate metabolic stability of this compound?

- Methodological Answer :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.

- Key Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (CLint).

- Stability Factors : Adjust pH (6.8–7.4) and pre-solubilize in DMSO (<0.1% v/v) to avoid precipitation. Reference pharmacokinetic data from benzoxazole-quinazoline analogs for validation .

Q. What computational approaches predict target binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA repair enzymes. Prioritize binding pockets with high hydrophobicity (e.g., ATP-binding sites).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays. For example, oxadiazole-containing analogs show sub-μM affinity for tyrosine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.